
(Butan-2-yl)(3,5-dichlorophenyl)difluorosilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Butan-2-yl)(3,5-dichlorophenyl)difluorosilane is an organosilicon compound characterized by the presence of a butan-2-yl group, a 3,5-dichlorophenyl group, and two fluorine atoms attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)(3,5-dichlorophenyl)difluorosilane typically involves the reaction of 3,5-dichlorophenylsilane with butan-2-yl fluoride under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Butan-2-yl)(3,5-dichlorophenyl)difluorosilane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation Reactions: The butan-2-yl group can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The compound can be reduced to form silanes with different substituents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium hydroxide or ammonia, typically under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include (Butan-2-yl)(3,5-dichlorophenyl)silanols or (Butan-2-yl)(3,5-dichlorophenyl)aminosilanes.
Oxidation Reactions: Products include (Butan-2-yl)(3,5-dichlorophenyl)silanols or ketones.
Reduction Reactions: Products include (Butan-2-yl)(3,5-dichlorophenyl)silanes with different substituents.
Scientific Research Applications
(Butan-2-yl)(3,5-dichlorophenyl)difluorosilane has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Investigated for its potential use in the development of bioactive molecules and as a tool for studying biological processes.
Medicine: Explored for its potential therapeutic applications, including as a component in drug delivery systems.
Industry: Utilized in the production of specialty materials, such as coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of (Butan-2-yl)(3,5-dichlorophenyl)difluorosilane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modifying the activity of these targets, leading to changes in cellular processes. The pathways involved in its action depend on the specific application and the biological context in which it is used.
Comparison with Similar Compounds
Similar Compounds
(Butan-2-yl)(3,5-dichlorophenyl)chlorosilane: Similar structure but with a chlorine atom instead of fluorine.
(Butan-2-yl)(3,5-dichlorophenyl)trimethylsilane: Contains a trimethylsilyl group instead of difluorosilane.
(Butan-2-yl)(3,5-dichlorophenyl)dimethylsilane: Contains a dimethylsilyl group instead of difluorosilane.
Uniqueness
(Butan-2-yl)(3,5-dichlorophenyl)difluorosilane is unique due to the presence of both fluorine atoms and the 3,5-dichlorophenyl group, which confer distinct chemical properties and reactivity. These features make it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
918446-94-3 |
|---|---|
Molecular Formula |
C10H12Cl2F2Si |
Molecular Weight |
269.19 g/mol |
IUPAC Name |
butan-2-yl-(3,5-dichlorophenyl)-difluorosilane |
InChI |
InChI=1S/C10H12Cl2F2Si/c1-3-7(2)15(13,14)10-5-8(11)4-9(12)6-10/h4-7H,3H2,1-2H3 |
InChI Key |
GSIXOZNNIANVTK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)[Si](C1=CC(=CC(=C1)Cl)Cl)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2,3-Bis[(prop-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B14201095.png)
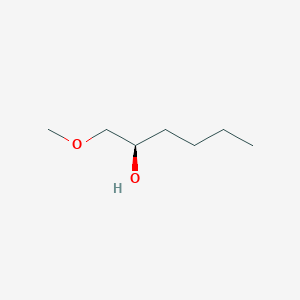
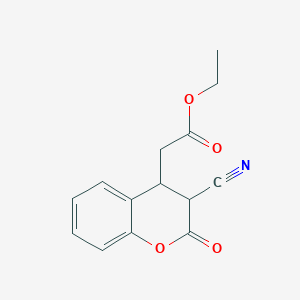
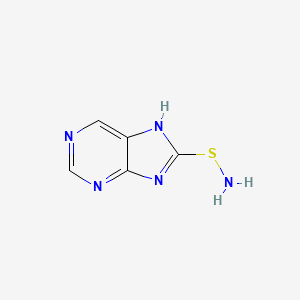
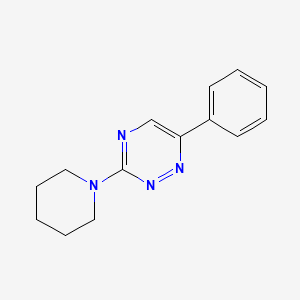
![N-([1,1'-Biphenyl]-3-yl)-N-phenylperylen-3-amine](/img/structure/B14201116.png)
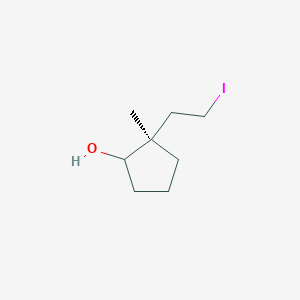
![(1S,5R)-1-(Triethylsilyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14201129.png)
![N-[2-(3,5-Dichloropyridin-2-yl)ethyl]-2-iodobenzamide](/img/structure/B14201130.png)
![3-Bromo-6-methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B14201134.png)
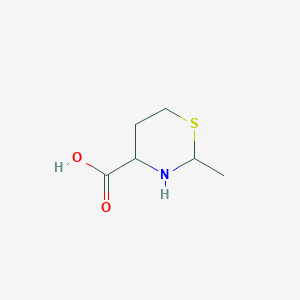

![(9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)acetonitrile](/img/structure/B14201158.png)
![2-Pyrrolidinone, 1-[(2-bromophenyl)sulfonyl]-](/img/structure/B14201161.png)
